
4-Iod-N-(pyridin-4-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(pyridin-4-yl)benzenesulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and synthesis of novel molecules. With its complex structure, it opens doors to innovative scientific investigations and advancements.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(pyridin-4-yl)benzenesulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Discovery: It is used as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It is used in the development of new materials with specific properties.
Medicinal Chemistry: Researchers use it to design and synthesize new therapeutic agents.
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamides, are known to target enzymes involved in the synthesis of folic acid, a crucial component for dna replication .
Mode of Action
Based on the structural similarity to other sulfonamides, it can be hypothesized that it may inhibit the activity of enzymes involved in the synthesis of folic acid, thereby preventing the replication of dna in certain cells .
Biochemical Pathways
Sulfonamides, which share a similar structure, are known to interfere with the folic acid synthesis pathway, leading to a disruption in dna replication .
Pharmacokinetics
Similar compounds like sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may lead to the inhibition of dna replication in certain cells, potentially leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Vorbereitungsmethoden
The synthesis of 4-iodo-N-(pyridin-4-yl)benzenesulfonamide involves several steps. One common method includes the iodination of N-pyridin-4-ylbenzenesulfonamide using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
4-iodo-N-(pyridin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-iodo-N-(pyridin-4-yl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the sulfonamide and iodine groups.
(4-nitrophenyl)sulfonyltryptophan: This compound contains a sulfonamide group but has different substituents and a tryptophan backbone.
The uniqueness of 4-iodo-N-(pyridin-4-yl)benzenesulfonamide lies in its combination of the iodine, pyridine, and sulfonamide groups, which confer specific reactivity and properties valuable for research and industrial applications.
Eigenschaften
IUPAC Name |
4-iodo-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLUMOCXKAAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)
![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344560.png)
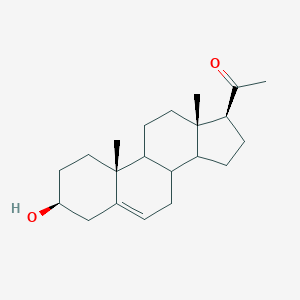


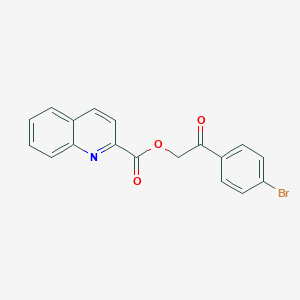
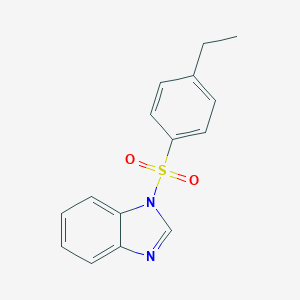

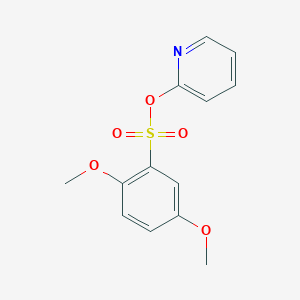
![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
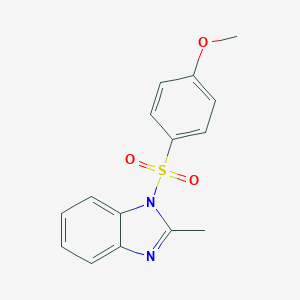
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)

